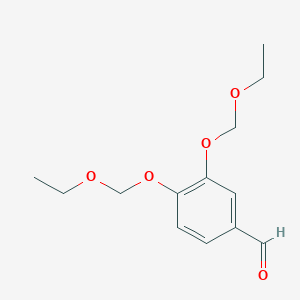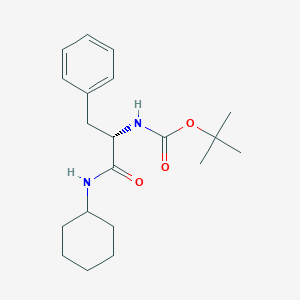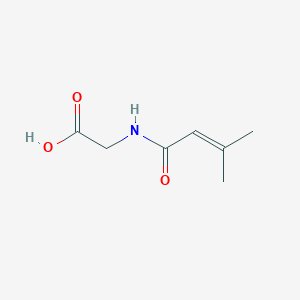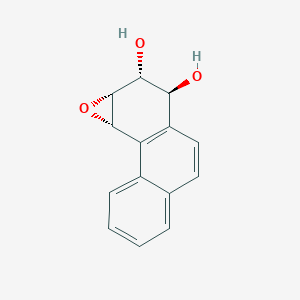
4-Hydroxy Ethynyl Estradiol
Vue d'ensemble
Description
4-Hydroxyestradiol (4-OHE2), also known as estra-1,3,5 (10)-triene-3,4,17β-triol, is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estradiol . It is a steroid hormone with four -OH groups, two more than estradiol (E2), the estrogen physiologically produced by the granulosa cells of human ovaries .
Synthesis Analysis
The metabolism of estradiol, estrone and ethinyl estradiol was investigated . The 2- and 4-hydroxy-estrone and estradiol metabolites, collectively known as catechol estrogens (2OHE1, 4OHE1, 2OHE2 & 4OHE2), are rapidly converted (t 1/2 = 90 min ) to 2- and 4-methoxy–estrone and estradiol metabolites (2MeOE1, 4MeOE1, 2MeOE2 and 4MeOE2) by the action of catechol-O-methyltransferase (COMT) .Molecular Structure Analysis
The X-ray crystal structure of 4-hydroxyestradiol (4-OH-E2) is reported and compared with that of 2-hydroxyestradiol (2-OH-E2), the 2- and 4-hydroxylated derivatives of estrone (E1) and with that of the parent estrogens, E1 and E2 .Chemical Reactions Analysis
Two dominate reaction pathways from the ethynyl peroxy radical include oxygen–oxygen cleavage from the ethynyl peroxy radical that is initially formed to produce HCCO (2 A″) and O (3 P) and an isomerization of the ethynyl peroxy radical to eventually yield HCO (2 A′) and CO (1 Σ +) .Physical And Chemical Properties Analysis
Physicochemical properties of crystalline forms of ethynylestradiol solvates: comparison of thermal behavior with X-ray crystal structure .Applications De Recherche Scientifique
Neuroprotection
4-Hydroxyestrone, an endogenous estrogen metabolite similar to 4-Hydroxy Ethynyl Estradiol, has been found to have a strong neuroprotective effect against oxidative neurotoxicity. This effect is even stronger than that of 17β-estradiol. It is also involved in the increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .
Metabolism Study
Isotope-labeled compounds have been used to detect and elucidate the structures of both stable metabolites and trapped adducts of three estrogen analogs, including estradiol, estrone, and ethinyl estradiol. This method can be applied to 4-Hydroxy Ethynyl Estradiol to investigate its metabolism .
Estrogen Replacement Therapy
Estrogens of pharmaceutical origin, like 4-Hydroxy Ethynyl Estradiol, are prescribed for indications such as oral contraceptives, hormone replacement therapies, motor deficits associated with menopause, hypoestrogenism, and the management of some pre- and postmenopausal symptoms .
Oxidative Damage Protection
4-Hydroxyestrone, similar to 4-Hydroxy Ethynyl Estradiol, exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .
Central Nervous System Metabolism
Estrogen 4-hydroxylation, which would include 4-Hydroxy Ethynyl Estradiol, is the main metabolic pathway in the central nervous system .
Reactive Metabolite Formation
The metabolism of estrogens can lead to the formation of reactive metabolites, which are capable of covalent binding to proteins and have often been linked to liver damage and other undesired side effects .
Mécanisme D'action
Target of Action
4-Hydroxy Ethynyl Estradiol is a derivative of Ethinylestradiol (EE), a synthetic form of the natural estrogen, estradiol . The primary targets of EE are the estrogen receptors, which are the biological targets of estrogens like estradiol .
Mode of Action
EE acts as an agonist of the estrogen receptors . It interacts with these receptors, causing changes in the body similar to those caused by natural estrogens . Compared to estradiol, EE is more resistant to metabolism, has improved bioavailability when taken orally, and shows relatively increased effects in certain parts of the body like the liver and uterus .
Biochemical Pathways
The metabolism of EE involves transformation by catechol O-methyltransferase of 2- and 4-hydroxy-EE .
Pharmacokinetics
EE has a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of EE is between 7–36 hours , and it is excreted in feces (62%) and urine (38%) .
Result of Action
The action of EE can result in various physiological effects. For instance, it is widely used in birth control pills in combination with progestins . The general side effects of EE include breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, EE can cause breast development, feminization in general, hypogonadism, and sexual dysfunction .
Action Environment
The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, it has been found that EE and other human pharmaceutical estrogens persistently contaminate surface water, affecting the physiology of aquatic fauna and humans at extremely low concentrations . Therefore, the occurrence and abundance of estrogens in aquatic environments present a serious risk to public health .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)11-9-16-14-4-5-15-12(6-7-17(21)18(15)22)13(14)8-10-19(16,20)2/h1,6-7,13-14,16,21-23H,4-5,8-11H2,2H3/t13-,14-,16+,19+,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHJXSYRPNSOI-DFJNYNKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964652 | |
| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Ethynyl Estradiol | |
CAS RN |
50394-90-6 | |
| Record name | 4-Hydroxyethynylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050394906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone](/img/structure/B26099.png)

![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)
![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)
![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)






